Cas no 475271-62-6 (4-O-Des(difluoromethyl) Roflumilast)

4-O-Des(difluoromethyl) Roflumilast 化学的及び物理的性質
名前と識別子
-
- 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide
- 4-O-Des(difluoromethyl) Roflumilast
- RofluMilast related substance
- AK122862
- AX8247040
- N-(3,5-dichloropyrid-4-yl)-3-cyclopropylmethoxy-4-hydroxybenzamide
- 3-(Cyclopropylmethoxy)-N-(3,5-dichloro-4-pyridinyl)-4-hydroxybenzamide
- N-(3,5-Dichloro-4-pyridyl)-3-(cyclopropylmethoxy)-4-hydroxybenzamide
- Roflumilast Impurity B
- BCP21143
- 4-O-Des(difluoromethyl) Roflumilast;3-(Cyclopropylmethoxy)-N-(3,5-dichloro-4-pyridinyl)-4-hydroxybenzamide
- SCHEMBL720381
- DB-338964
- 3-(Cyclopropylmethoxy)-N-(3,5-dichloro-4-pyridinyl)-4-hydroxybenzamide; Roflumilast Related Compound A
- C16H14Cl2N2O3
- AKOS016012207
- DS-6754
- F19304
- 475271-62-6
- CS-0155387
- DTXSID40735763
-
- MDL: MFCD23703091
- インチ: 1S/C16H14Cl2N2O3/c17-11-6-19-7-12(18)15(11)20-16(22)10-3-4-13(21)14(5-10)23-8-9-1-2-9/h3-7,9,21H,1-2,8H2,(H,19,20,22)
- InChIKey: IJTMJUHUWQHBEA-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=NC([H])=C(C=1N([H])C(C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])C1([H])C([H])([H])C1([H])[H])O[H])=O)Cl
計算された属性
- せいみつぶんしりょう: 352.0381477g/mol
- どういたいしつりょう: 352.0381477g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 412
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.4
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 1.489±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 448.6±45.0°C at 760 mmHg
- ようかいど: Insuluble (7.1E-3 g/L) (25 ºC),
4-O-Des(difluoromethyl) Roflumilast セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
4-O-Des(difluoromethyl) Roflumilast 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0155387-1g |
3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide |
475271-62-6 | 1g |
$883.0 | 2022-04-27 | ||
eNovation Chemicals LLC | D752217-250mg |
3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide |
475271-62-6 | 98% | 250mg |
$815 | 2024-06-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JC108-50mg |
4-O-Des(difluoromethyl) Roflumilast |
475271-62-6 | 98% | 50mg |
1137.0CNY | 2021-08-04 | |
ChemScence | CS-0155387-100mg |
3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide |
475271-62-6 | 100mg |
$163.0 | 2022-04-27 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JC108-25mg |
4-O-Des(difluoromethyl) Roflumilast |
475271-62-6 | 98% | 25mg |
1337CNY | 2021-05-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-499896-2.5mg |
4-O-Des(difluoromethyl) Roflumilast, |
475271-62-6 | 2.5mg |
¥3234.00 | 2023-09-05 | ||
1PlusChem | 1P00DFCL-100mg |
3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide |
475271-62-6 | 98% | 100mg |
$359.00 | 2025-02-26 | |
eNovation Chemicals LLC | D752217-250mg |
3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide |
475271-62-6 | 98% | 250mg |
$860 | 2025-02-22 | |
A2B Chem LLC | AG25621-250mg |
3-(Cyclopropylmethoxy)-n-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide |
475271-62-6 | 98% | 250mg |
$410.00 | 2024-04-20 | |
eNovation Chemicals LLC | D752217-100mg |
3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide |
475271-62-6 | 98% | 100mg |
$490 | 2025-02-22 |
4-O-Des(difluoromethyl) Roflumilast 関連文献
-
Matthew A. Gregory,Andrew L. Kaja,Steven G. Kendrew,Nigel J. Coates,Tony Warneck,Mohammad Nur-e-Alam,Rachel E. Lill,Lesley S. Sheehan,Lindsey Chudley,Steven J. Moss,Rose M. Sheridan,Miguel Quimpere,Ming-Qiang Zhang,Christine J. Martin,Barrie Wilkinson Chem. Sci. 2013 4 1046
-
Frank E. Koehn Med. Chem. Commun. 2012 3 854
-
Alyssa D. Schwartz,Lauren E. Barney,Lauren E. Jansen,Thuy V. Nguyen,Christopher L. Hall,Aaron S. Meyer,Shelly R. Peyton Integr. Biol. 2017 9 912
-
Yi Yang,Lihui Zhang Food Funct. 2020 11 1211
-
Edmund I. Graziani Nat. Prod. Rep. 2009 26 602
-
Haiyang Yu,Na Shen,Yanli Bao,Li Chen,Zhaohui Tang Biomater. Sci. 2020 8 325
-
Reynald Lescarbeau,David L. Kaplan Mol. BioSyst. 2014 10 605
-
Shiva Krishna Reddy Guduru,Prabhat Arya Med. Chem. Commun. 2018 9 27
-
Euiyeon Lee,Hyunjin Jeon,Jeahee Ryu,Chungwon Kang,Soyoun Kim,Seungil Park,Youngeun Kwon Analyst 2020 145 5571
-
Javier González-Sabín,Roberto Morán-Ramallal,Francisca Rebolledo Chem. Soc. Rev. 2011 40 5321
4-O-Des(difluoromethyl) Roflumilastに関する追加情報
Introduction to 4-O-Des(difluoromethyl) Roflumilast (CAS No: 475271-62-6)
4-O-Des(difluoromethyl) Roflumilast, identified by its Chemical Abstracts Service (CAS) number 475271-62-6, is a significant compound in the field of pharmaceutical chemistry. This derivative of roflumilast, a well-known drug used primarily for the treatment of chronic obstructive pulmonary disease (COPD), has garnered attention due to its unique structural and pharmacological properties. The modification of the molecule by replacing the difluoromethyl group with a hydroxyl group in the 4-O-Des(difluoromethyl) Roflumilast structure introduces novel interactions with biological targets, which may lead to enhanced therapeutic efficacy or different mechanisms of action compared to its parent compound.
The 4-O-Des(difluoromethyl) Roflumilast molecule belongs to the class of phosphodiesterase 4 (PDE4) inhibitors, which are known for their role in modulating inflammatory responses and smooth muscle function. Roflumilast itself has been extensively studied for its ability to reduce exacerbations in COPD patients by inhibiting PDE4, thereby increasing cyclic adenosine monophosphate (cAMP) levels in lung tissue. The structural alteration in 4-O-Des(difluoromethyl) Roflumilast may lead to changes in its binding affinity and selectivity for PDE4 isoforms, potentially offering a more targeted approach to treating respiratory diseases.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of 4-O-Des(difluoromethyl) Roflumilast with greater accuracy. These studies suggest that the hydroxyl group introduced in the molecule may enhance its solubility and metabolic stability, making it a promising candidate for further development. Additionally, the modified structure could exhibit reduced side effects associated with PDE4 inhibition, such as nausea and weight loss, which are commonly observed with roflumilast therapy.
The synthesis of 4-O-Des(difluoromethyl) Roflumilast involves sophisticated organic chemistry techniques, including fluorination and hydroxylation reactions, which require precise control over reaction conditions to achieve high yields and purity. The use of advanced synthetic methodologies has allowed chemists to optimize the production process, making it more scalable for clinical trials and potential commercialization. The compound's synthesis also highlights the importance of green chemistry principles in pharmaceutical manufacturing, ensuring minimal environmental impact while maintaining high efficiency.
Preclinical studies on 4-O-Des(difluoromethyl) Roflumilast have demonstrated promising results in animal models of COPD. These studies indicate that the compound may offer superior bronchodilation and anti-inflammatory effects compared to roflumilast. Furthermore, preliminary toxicology assessments suggest that 4-O-Des(difluoromethyl) Roflumilast is well-tolerated at therapeutic doses, with no significant adverse effects observed. These findings have encouraged researchers to proceed with clinical trials to evaluate its safety and efficacy in human patients.
The development of 4-O-Des(difluoromethyl) Roflumilast is part of a broader effort to improve existing therapies for respiratory diseases by leveraging structural modifications to enhance drug properties. The use of derivatives like 4-O-Des(difluoromethyl) Roflumilast exemplifies how targeted chemical innovation can lead to breakthroughs in medicine. As research continues, it is expected that additional derivatives will be explored, each offering unique advantages over current treatments.
The regulatory landscape for novel pharmaceutical compounds like 4-O-Des(difluoromethyl) Roflumilast is stringent but well-defined, ensuring that only safe and effective drugs reach the market. Regulatory agencies require comprehensive data on pharmacokinetics, pharmacodynamics, safety, and efficacy before approving a new drug. The ongoing clinical trials for 4-O-Des(difluoromethyl) Roflumilast are designed to meet these stringent requirements, providing regulators with the necessary evidence to assess its potential as a new therapeutic agent.
In conclusion, 4-O-Des(difluoromethyl) Roflumilast (CAS No: 475271-62-6) represents a significant advancement in the treatment of COPD and other respiratory disorders. Its unique structure and promising preclinical results position it as a strong candidate for further development. As research progresses, additional insights into its mechanism of action and therapeutic potential will continue to emerge, paving the way for new treatments that improve patient outcomes.
475271-62-6 (4-O-Des(difluoromethyl) Roflumilast) 関連製品
- 2680703-77-7(1-ethynyl-2-azabicyclo3.1.1heptane)
- 866895-87-6(4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline)
- 81590-38-7(1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone)
- 1805475-72-2(Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate)
- 1321716-66-8(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide)
- 941877-60-7(N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)
- 2171754-01-9(3-N,2-dicyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid)
- 2097860-91-6(N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)
- 2228499-09-8(tert-butyl N-2-(4-chlorophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 307553-27-1(4-[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine)
